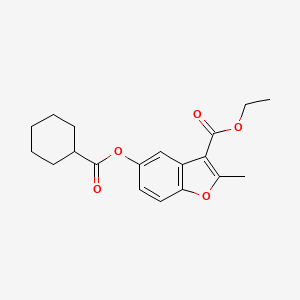

Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a cyclohexanecarbonyloxy group at position 5, a methyl group at position 2, and an ethyl ester at position 3 of the benzofuran core. Benzofuran derivatives are pharmacologically significant, often explored for antimicrobial, antitumor, and anti-inflammatory activities due to their structural versatility .

Properties

IUPAC Name |

ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5/c1-3-22-19(21)17-12(2)23-16-10-9-14(11-15(16)17)24-18(20)13-7-5-4-6-8-13/h9-11,13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAPJCCTGMSVOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with cyclohexanecarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then reacted with ethyl alcohol in the presence of a catalyst like sulfuric acid to form the final ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, distillation, and chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or benzofuran moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

This compound has been investigated for its potential biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis and inhibit cell proliferation through multiple mechanisms.

- Antimicrobial Properties : The compound has shown promise in exhibiting antibacterial and antifungal activities, making it a candidate for further exploration in treating infections.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

-

Study on Anticancer Activity :

- A study assessed the effects of this compound on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Results indicated a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

-

Antimicrobial Evaluation :

- In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent.

-

Pharmacokinetic Studies :

- Initial pharmacokinetic evaluations suggest favorable absorption and distribution characteristics, indicating that this compound may have suitable bioavailability for therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The ester functional groups may undergo hydrolysis to release active metabolites that can interact with enzymes and receptors in biological systems. Additionally, the benzofuran core may play a role in modulating biological activities through interactions with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogs featuring variations in the substituent at position 5 of the benzofuran scaffold. Key differences in molecular weight, substituent chemistry, and inferred properties are discussed.

Key Observations:

Substituent Bulk and Lipophilicity: The cyclohexanecarbonyloxy group in the target compound introduces significant steric bulk and lipophilicity compared to smaller groups like acetyloxy (262.26 g/mol) or cyanomethoxy (259.26 g/mol). This may enhance membrane permeability but reduce aqueous solubility .

Electronic Effects: Electron-withdrawing groups (e.g., Cl in , Br in ) may stabilize the benzofuran core via resonance effects, altering reactivity in synthetic modifications or metabolic pathways.

Branched esters (e.g., ) may influence conformational flexibility, affecting molecular packing in crystalline states or interactions with proteins .

Research Findings and Implications

- Crystallographic Insights : Tools like SHELX , ORTEP , and Mercury enable structural elucidation of benzofuran derivatives, critical for understanding substituent effects on molecular conformation and intermolecular interactions. For example, sulfinyl and sulfanyl analogs in were studied for solid-state packing and pharmacological activity.

- Synthetic Flexibility : The diversity of substituents (e.g., esters, halogens, nitriles) highlights the benzofuran scaffold’s adaptability for structure-activity relationship (SAR) studies.

- Safety Considerations : Analogs like methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate exhibit skin and eye irritation risks , suggesting similar handling precautions may apply to the target compound.

Biological Activity

Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 302.37 g/mol

- CAS Number : Not explicitly available in the search results.

The compound features a benzofuran core with a cyclohexanecarbonyloxy group, which may influence its solubility and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have been shown to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

Benzofuran derivatives are also noted for their antioxidant properties. Research has demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for preventing cellular damage and may have implications in aging and chronic disease management.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various benzofuran derivatives, including those structurally similar to this compound. The results indicated that certain substitutions on the benzofuran ring enhanced activity against Gram-positive and Gram-negative bacteria, supporting further exploration of this compound's potential as an antimicrobial agent .

Case Study 2: Oxidative Stress Reduction

In a controlled experiment, the antioxidant activity of selected benzofuran derivatives was evaluated using DPPH radical scavenging assays. The results demonstrated that some compounds exhibited IC50 values comparable to standard antioxidants like ascorbic acid, indicating a promising role in mitigating oxidative stress .

Pharmacokinetics and ADMET Analysis

While specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data for this compound is limited, related compounds have undergone extensive analysis. These studies suggest favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability, making them suitable candidates for drug development .

Summary Table of Biological Activities

Q & A

Q. What are common synthetic routes for Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate?

The synthesis of benzofuran derivatives typically involves esterification or acylation reactions. For example:

- Acylation of benzofuran intermediates : Cyclohexanecarbonyl chloride can react with hydroxyl-substituted benzofuran precursors under basic conditions (e.g., NaH in THF) to introduce the acyloxy group .

- Esterification : Ethyl ester formation may proceed via acid-catalyzed condensation of carboxylic acid derivatives with ethanol. Chlorinated solvents like dichloromethane are often used for such reactions .

Q. Key Methodological Considerations :

- Use anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Monitor reaction progress via TLC or HPLC to optimize yield.

Q. Table 1: Representative Synthetic Steps

Q. How is the compound purified after synthesis?

Purification strategies depend on the compound’s solubility and stability:

Q. Troubleshooting :

- If crystallization fails, consider seeding with microcrystals or adjusting solvent polarity.

Q. What spectroscopic techniques are used for structural characterization?

- NMR : ¹H/¹³C NMR identifies substituents (e.g., cyclohexane protons at δ 1.2–2.1 ppm, benzofuran aromatic signals at δ 6.5–8.0 ppm).

- X-ray crystallography : SHELXL or ORTEP-III refines anisotropic displacement parameters and validates bond lengths/angles .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 370.4 for C₂₀H₁₈O₇) .

Advanced Tip : Combine DFT-calculated IR spectra with experimental data to resolve ambiguities in functional group assignments .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the compound’s electronic properties?

Density Functional Theory (DFT) calculations:

- Predict HOMO-LUMO gaps to assess reactivity (e.g., nucleophilic/electrophilic sites).

- Simulate UV-Vis spectra to correlate electronic transitions with experimental absorbance .

Q. Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential maps to visualize charge distribution.

Compare computed NMR shifts with experimental data to validate models .

Q. What challenges arise in X-ray crystallographic refinement of such compounds?

- Disorder : Flexible cyclohexane or ester groups may require multi-component modeling.

- Anisotropic displacement : Use SHELXL’s RIGU or DELU restraints to manage thermal motion in non-H atoms .

- Hydrogen placement : Apply riding models for H atoms (C–H = 0.95–1.00 Å) with isotropic displacement parameters scaled to parent atoms .

Q. Table 2: Crystallographic Refinement Parameters

| Software | Function | Application | Reference |

|---|---|---|---|

| SHELXL | RIGU/DELU | Restrain thermal parameters | |

| Mercury | Overlay structures | Compare packing motifs | |

| WinGX | CIF preparation | Generate publication-ready data |

Q. How to resolve contradictions between experimental and computational data?

Case Example : Discrepancies in NMR chemical shifts.

- Step 1 : Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation.

- Step 2 : Re-optimize DFT geometry with explicit solvent models (e.g., PCM or SMD).

- Step 3 : Cross-validate with solid-state NMR or X-ray data to rule out dynamic effects .

Q. Mitigation Strategy :

- Use multiple computational methods (e.g., MP2 vs. DFT) to assess systematic errors.

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors (respiratory irritant) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note : Avoid exposure to strong oxidizers, which may trigger decomposition to carbon oxides .

Q. How to analyze reaction mechanisms involving this compound?

- Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS.

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace acyloxy group transfer pathways.

- DFT Transition State Modeling : Identify rate-determining steps (e.g., ester hydrolysis vs. ring-opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.